molecular formula C12H9ClN2O2 B2671659 2-(3-Chlorophenoxy)nicotinamide CAS No. 214758-92-6

2-(3-Chlorophenoxy)nicotinamide

Cat. No.: B2671659
CAS No.: 214758-92-6
M. Wt: 248.67
InChI Key: CZSWNYIDVFMMTR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3-Chlorophenoxy)nicotinamide involves several steps. One common method includes the reaction of 3-chlorophenol with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-(3-Chlorophenoxy)nicotinamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Chlorophenoxy)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Chlorophenoxy)nicotinamide can be compared with other similar compounds such as:

    2-(4-Chlorophenoxy)nicotinamide: Similar structure but with the chlorine atom in a different position on the aromatic ring.

    2-(3-Bromophenoxy)nicotinamide: Similar structure but with a bromine atom instead of chlorine.

    2-(3-Methylphenoxy)nicotinamide: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.

Properties

IUPAC Name

2-(3-chlorophenoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-8-3-1-4-9(7-8)17-12-10(11(14)16)5-2-6-15-12/h1-7H,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSWNYIDVFMMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(3-Chloro-phenoxy)-nicotinonitrile (7.81 grams, 33.9 mmole), 3% hydrogen peroxide (190 ml, 169 mmole) and 50% potassium hydroxide (380 ml, 3.39 mmole) in ethanol (100 ml) was stirred at 70° C. over night. The mixture was concentrated to 250 ml and cooled to 0° C. A solid was isolated by filtration, dissolved in ethyl acetate, dired over magnesium sulfate and concentrated to a white solid (6.51 g). M.P. 225-228° C.; MW 248.67; MS (m/e) 250 (M++1).
Name
2-(3-Chloro-phenoxy)-nicotinonitrile
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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